molecular formula C15H19NO4 B1472593 Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate CAS No. 696588-36-0

Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate

Cat. No.: B1472593
CAS No.: 696588-36-0
M. Wt: 277.31 g/mol
InChI Key: DOXFYGKXIJWHCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is characterized by the presence of an azetidine ring, a formyl group, and a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, using a phenol derivative and a suitable leaving group.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl 3-(4-carboxyphenoxy)azetidine-1-carboxylate.

    Reduction: Tert-butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The azetidine ring may also interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate: Similar structure but with an amino group instead of a formyl group.

    Tert-butyl 3-(4-hydroxyphenoxy)azetidine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.

    Tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-13(9-16)19-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXFYGKXIJWHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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